molecular formula C73H114N18O22 B12119027 H-DL-Lys-DL-Lys-DL-Lys-DL-Ser-DL-Pro-Gly-DL-Glu-DL-Tyr-DL-Val-DL-Asn-DL-xiIle-DL-Glu-DL-Phe-Gly-OH

H-DL-Lys-DL-Lys-DL-Lys-DL-Ser-DL-Pro-Gly-DL-Glu-DL-Tyr-DL-Val-DL-Asn-DL-xiIle-DL-Glu-DL-Phe-Gly-OH

Cat. No.: B12119027
M. Wt: 1595.8 g/mol
InChI Key: KVGQVWWLDJKNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Lys-DL-Lys-DL-Lys-DL-Ser-DL-Pro-Gly-DL-Glu-DL-Tyr-DL-Val-DL-Asn-DL-xiIle-DL-Glu-DL-Phe-Gly-OH is a synthetic peptide composed of a sequence of amino acids This peptide is characterized by the presence of both D- and L-forms of amino acids, which can influence its biological activity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Lys-DL-Lys-DL-Lys-DL-Ser-DL-Pro-Gly-DL-Glu-DL-Tyr-DL-Val-DL-Asn-DL-xiIle-DL-Glu-DL-Phe-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

The peptide H-DL-Lys-DL-Lys-DL-Lys-DL-Ser-DL-Pro-Gly-DL-Glu-DL-Tyr-DL-Val-DL-Asn-DL-xiIle-DL-Glu-DL-Phe-Gly-OH can undergo various chemical reactions, including:

    Oxidation: This can affect amino acids like tyrosine and methionine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Carbodiimides for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free cysteine residues.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.

Biology

In biological research, peptides like H-DL-Lys-DL-Lys-DL-Lys-DL-Ser-DL-Pro-Gly-DL-Glu-DL-Tyr-DL-Val-DL-Asn-DL-xiIle-DL-Glu-DL-Phe-Gly-OH are used to investigate protein-protein interactions, cellular uptake mechanisms, and as potential therapeutic agents.

Medicine

Medically, synthetic peptides are explored for their potential as drugs, vaccines, and diagnostic tools. This peptide could be studied for its ability to modulate immune responses or as a carrier for drug delivery.

Industry

In industry, peptides are used in the development of biomaterials, cosmetics, and as additives in food products. The unique properties of this peptide could make it suitable for such applications.

Mechanism of Action

The mechanism of action of H-DL-Lys-DL-Lys-DL-Lys-DL-Ser-DL-Pro-Gly-DL-Glu-DL-Tyr-DL-Val-DL-Asn-DL-xiIle-DL-Glu-DL-Phe-Gly-OH depends on its specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of D-amino acids can enhance stability and resistance to enzymatic degradation, potentially prolonging the peptide’s activity.

Comparison with Similar Compounds

Similar Compounds

  • H-DL-Lys-DL-Pro-DL-Val-DL-Asn-DL-xiThr-DL-Phe-DL-Val-DL-Ala-DL-Glu-DL-Ser-DL-Leu-DL-Ala-DL-Asp-DL-Val-DL-Gln-DL-Ala-DL-Val-DL-Cys-DL-Ser-DL-Gln-DL-Lys-OH
  • H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2

Uniqueness

The uniqueness of H-DL-Lys-DL-Lys-DL-Lys-DL-Ser-DL-Pro-Gly-DL-Glu-DL-Tyr-DL-Val-DL-Asn-DL-xiIle-DL-Glu-DL-Phe-Gly-OH lies in its specific sequence and the presence of multiple lysine residues, which can influence its charge and interactions with other molecules. The inclusion of D-amino acids also sets it apart from peptides composed solely of L-amino acids, providing enhanced stability and potential resistance to enzymatic degradation.

Properties

Molecular Formula

C73H114N18O22

Molecular Weight

1595.8 g/mol

IUPAC Name

4-[[2-[[1-[2-[[6-amino-2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[1-[[1-[[4-amino-1-[[1-[[4-carboxy-1-[[1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C73H114N18O22/c1-5-41(4)61(72(112)84-49(27-29-58(98)99)67(107)85-50(63(103)80-38-59(100)101)34-42-16-7-6-8-17-42)90-69(109)52(36-55(78)94)87-71(111)60(40(2)3)89-68(108)51(35-43-22-24-44(93)25-23-43)86-66(106)48(26-28-57(96)97)81-56(95)37-79-70(110)54-21-15-33-91(54)73(113)53(39-92)88-65(105)47(20-11-14-32-76)83-64(104)46(19-10-13-31-75)82-62(102)45(77)18-9-12-30-74/h6-8,16-17,22-25,40-41,45-54,60-61,92-93H,5,9-15,18-21,26-39,74-77H2,1-4H3,(H2,78,94)(H,79,110)(H,80,103)(H,81,95)(H,82,102)(H,83,104)(H,84,112)(H,85,107)(H,86,106)(H,87,111)(H,88,105)(H,89,108)(H,90,109)(H,96,97)(H,98,99)(H,100,101)

InChI Key

KVGQVWWLDJKNMP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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